molecular formula C16H16N4O3S2 B12191440 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B12191440
M. Wt: 376.5 g/mol
InChI Key: UCASIENPLXWLND-JYRVWZFOSA-N
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Description

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is a complex organic compound that features a thiazolidine ring, a thiophene group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the thiophene group, and the attachment of the imidazole moiety. Common reagents used in these reactions include thiourea, thiophene-2-carbaldehyde, and 1H-imidazole-4-carboxaldehyde. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazolidine rings.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s imidazole moiety is of particular interest due to its potential interactions with enzymes and receptors. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.

Medicine

Medically, the compound shows promise in drug development. Its structure suggests potential activity against various diseases, including cancer and infectious diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.

Mechanism of Action

The mechanism of action of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The thiophene group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-2,4-dioxo-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide stands out due to its unique combination of functional groups. The presence of both a thiazolidine ring and an imidazole moiety provides a diverse range of reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C16H16N4O3S2/c21-14(18-5-3-11-9-17-10-19-11)4-6-20-15(22)13(25-16(20)23)8-12-2-1-7-24-12/h1-2,7-10H,3-6H2,(H,17,19)(H,18,21)/b13-8-

InChI Key

UCASIENPLXWLND-JYRVWZFOSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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